molecular formula C11H17NO3S B12197299 2-Butoxy-4-methylbenzenesulfonamide

2-Butoxy-4-methylbenzenesulfonamide

Cat. No.: B12197299
M. Wt: 243.32 g/mol
InChI Key: FQOYDYFIAOMTFQ-UHFFFAOYSA-N
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Description

2-Butoxy-4-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with butanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but employs larger reactors and continuous flow systems to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Butoxybenzoic acid or butoxybenzaldehyde.

    Reduction: Butoxybenzylamine.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Butoxy-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role as a potential drug candidate due to its sulfonamide moiety.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Lacks the butoxy group, resulting in different chemical properties.

    2-Methoxy-4-methylbenzenesulfonamide: Contains a methoxy group instead of a butoxy group, affecting its reactivity and applications.

    N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Features an acetyl group, altering its biological activity.

Uniqueness

2-Butoxy-4-methylbenzenesulfonamide is unique due to the presence of the butoxy group, which enhances its solubility and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

2-butoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-3-4-7-15-10-8-9(2)5-6-11(10)16(12,13)14/h5-6,8H,3-4,7H2,1-2H3,(H2,12,13,14)

InChI Key

FQOYDYFIAOMTFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N

Origin of Product

United States

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